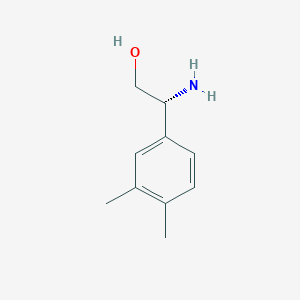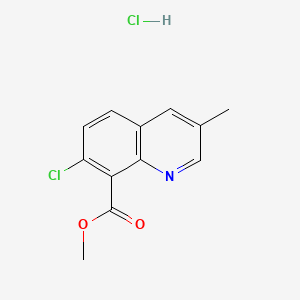
(3S)-3-(methylamino)-4-phenylbutanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride is a chiral compound with significant importance in medicinal chemistry. It is known for its potential therapeutic applications and is often studied for its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid derivatives.
Formation of Intermediate: The intermediate is formed through a series of reactions, including alkylation and reduction.
Chiral Resolution: The chiral center is introduced using chiral catalysts or resolving agents to obtain the desired (3S) configuration.
Final Product Formation: The final product is obtained by reacting the intermediate with methylamine and hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and chiral chemistry.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an analgesic.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound exerts its effects by:
Binding to Receptors: Interacting with neurotransmitter receptors in the central nervous system.
Modulating Enzyme Activity: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways Involved: Affecting signaling pathways related to pain perception and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-(methylamino)-4-phenylbutanoic acid hydrochloride: The enantiomer of the compound with different pharmacological properties.
Phenylbutanoic acid derivatives: Compounds with similar structural features but varying functional groups.
Methylamino derivatives: Compounds with the methylamino group attached to different carbon skeletons.
Uniqueness
(3S)-3-(methylamino)-4-phenylbutanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its ability to interact selectively with molecular targets makes it valuable in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
(3S)-3-(methylamino)-4-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-10(8-11(13)14)7-9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3,(H,13,14);1H/t10-;/m0./s1 |
Clé InChI |
LQJRBVUZUZRURL-PPHPATTJSA-N |
SMILES isomérique |
CN[C@@H](CC1=CC=CC=C1)CC(=O)O.Cl |
SMILES canonique |
CNC(CC1=CC=CC=C1)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


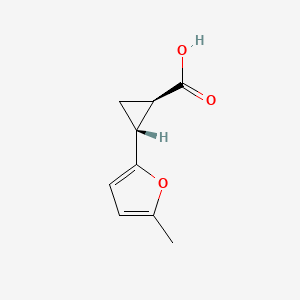
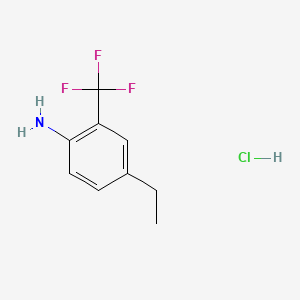

![tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate](/img/structure/B13575322.png)
![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13575325.png)
![8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B13575333.png)
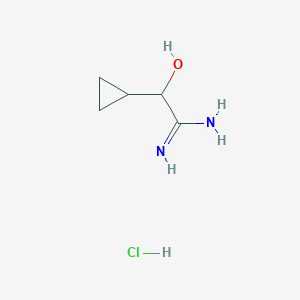
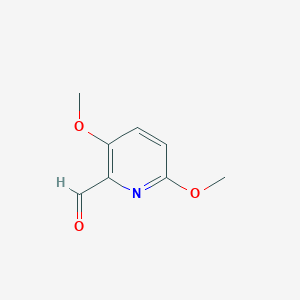
![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)
![Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13575357.png)
![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)

